1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane
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Overview
Description
1,4-Diphenyl-2,3,7-trioxabicyclo[221]heptane is a unique bicyclic peroxide compound It is characterized by its three oxygen atoms forming a trioxabicyclo structure, with two phenyl groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane can be synthesized through a radical-anion chain mechanism following dissociative electron transfer reduction. The model prostaglandin endoperoxide, 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, is investigated in N,N-dimethylformamide at a glassy carbon electrode using various electrochemical techniques. Reduction occurs by a concerted dissociative electron transfer mechanism .
Industrial Production Methods
There is limited information on the industrial production methods for this compound. Most of the synthesis methods are laboratory-based and involve specific reaction conditions that may not be easily scalable for industrial production.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Electrochemical reduction using a glassy carbon electrode in N,N-dimethylformamide.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: 1,3-diphenyl-cyclopentane-cis-1,3-diol and other related compounds.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prostaglandin analogs.
Industry: Limited industrial applications due to the complexity of its synthesis and the specific conditions required for its reactions.
Mechanism of Action
The mechanism of action of 1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane involves a radical-anion chain mechanism following dissociative electron transfer reduction. The compound undergoes reduction at a glassy carbon electrode, leading to the formation of a distonic radical-anion intermediate. This intermediate undergoes β-scission fragmentation, resulting in various products .
Comparison with Similar Compounds
Similar Compounds
2,3,7-Trioxabicyclo[2.2.1]heptane,1,4-bis(1,1-dimethylethyl)-: A similar compound with different substituents.
2,2,5,5-tetramethyl-1,4-diphenyl-3,6,7-trioxabicyclo[2.2.1]heptane: Another trioxabicyclo compound with tetramethyl groups.
7-Oxabicyclo[2.2.1]heptane: A related compound with a different oxygen arrangement.
Uniqueness
1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane is unique due to its specific trioxabicyclo structure and the presence of phenyl groups at the 1 and 4 positions. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for studying radical-anion chain mechanisms and dissociative electron transfer reactions.
Properties
CAS No. |
71121-93-2 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H14O3/c1-3-7-13(8-4-1)15-11-12-16(17-15,19-18-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
BYIABZCENGDXMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(OC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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